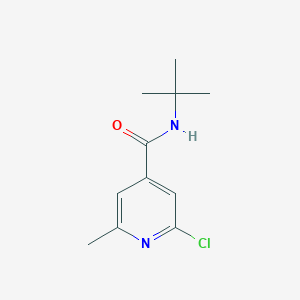

N-(tert-Butyl)-2-chloro-6-methylisonicotinamide

Descripción general

Descripción

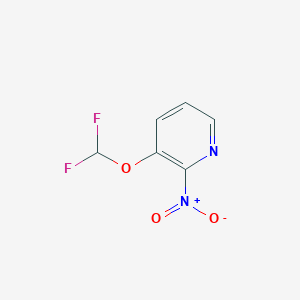

“N-(tert-Butyl)-2-chloro-6-methylisonicotinamide” is likely a nitrogen-containing organic compound. It has a tert-butyl group attached to the nitrogen atom, a chloro group at the 2nd position, and a methyl group at the 6th position of the isonicotinamide ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, the tert-butyl group could potentially be involved in oxidation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the tert-butyl group could influence its solubility and reactivity .Aplicaciones Científicas De Investigación

Organic Synthesis

N-(tert-Butyl)-2-chloro-6-methylisonicotinamide and its derivatives play a significant role in organic synthesis. For instance, tert-Butyl-N-chlorocyanamide, a related compound, has been utilized in various organic transformations, such as chlorination and oxidation reactions. Its high reactivity, safety, and recyclability make it a valuable reagent in synthesis processes (Kumar & Kaushik, 2007).

Oxidation Reactions

The tert-butyl group, a component of this compound, has been studied in oxidation reactions of alcohols. This group enhances the efficiency of oxidation, leading to uniform reaction products, highlighting its role in facilitating chemical transformations (Grob & Schmid, 1953).

Ring-Chain Isomerism

In a study on benzoylnicotinamides and isonicotinamides, it was found that the tert-butylamides of both acids predominantly exist in open amide forms. This demonstrates the influence of the tert-butyl group on the molecular structure and behavior of related compounds (Valter et al., 1986).

Insecticidal Evaluation

Derivatives of this compound have been synthesized and evaluated for their insecticidal properties. These derivatives displayed significant activity against pests like Oriental armyworm and bean aphids, indicating potential applications in agriculture (Shang et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit antifungal activity against candida spp, including several multidrug-resistant strains .

Mode of Action

It’s known that the tert-butyl group in compounds can undergo various reactions, including nucleophilic substitution and elimination reactions . These reactions could potentially lead to changes in the target organisms or cells.

Biochemical Pathways

It’s known that the tert-butyl group can undergo reactions such as aldehyde deformylations, which involve distinct inner-sphere mechanisms . These mechanisms proceed via a sequence mainly including aldehyde end-on coordination, homolytic aldehyde C-C bond cleavage, and dioxygen O-O bond cleavage .

Pharmacokinetics

It’s known that the tert-butyl group in compounds can be metabolized by a number of cytochrome p450 enzymes (cyps) . This could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to exhibit potent antifungal activity against candida spp, including several multidrug-resistant strains .

Action Environment

The action, efficacy, and stability of N-(tert-Butyl)-2-chloro-6-methylisonicotinamide could potentially be influenced by various environmental factors. For instance, the reactivity of the tert-butyl group in compounds can be influenced by factors such as temperature and the presence of other chemical groups .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-tert-butyl-2-chloro-6-methylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-7-5-8(6-9(12)13-7)10(15)14-11(2,3)4/h5-6H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWMGIBOWRQZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3081757.png)

amino]thiophene-2-carboxylic acid](/img/structure/B3081789.png)

![3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B3081790.png)

![5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3081798.png)

![2-Propylthiazolo[4,5-c]quinoline](/img/structure/B3081816.png)

![2-methyl-6-(3-methylbutyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3081842.png)

![4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine](/img/structure/B3081850.png)